molecular formula C11H17N5O9P2 B14751593 [({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid

[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid

Cat. No.: B14751593
M. Wt: 425.23 g/mol
InChI Key: UKTKGUIGSGFJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base, a cyclopentyl ring, and multiple hydroxyl and phosphonic acid groups. Its unique configuration allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

The synthesis of [({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid involves several steps, typically starting with the preparation of the purine base and the cyclopentyl ring. The purine base is often synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds. The cyclopentyl ring is then attached to the purine base through a glycosidic bond formation, followed by the introduction of hydroxyl and phosphonic acid groups through phosphorylation and hydrolysis reactions. Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme-substrate interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Industrial applications include its use as a catalyst in chemical reactions and as a component in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in their conformation and activity. This can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Compared to other similar compounds, [({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include nucleotides, nucleosides, and other phosphonic acid derivatives. the presence of both hydroxyl and phosphonic acid groups in this compound allows for a broader range of chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

[4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKGUIGSGFJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.